1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-propylbenzaldehyde and ethylamine.
Condensation Reaction: The aldehyde group of 4-hydroxy-3-propylbenzaldehyde reacts with ethylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated with ethanoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-[2-(Ethylamino)-4-oxo-3-propylphenyl]ethan-1-one.
Reduction: Formation of 1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Methylamino)-4-hydroxy-3-propylphenyl]ethan-1-one: Similar structure but with a methylamino group instead of an ethylamino group.
1-[2-(Ethylamino)-4-hydroxy-3-butylphenyl]ethan-1-one: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamino group and propyl side chain contribute to its specific reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-[2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-6-11-12(16)8-7-10(9(3)15)13(11)14-5-2/h7-8,14,16H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUBXQBWTJARQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1NCC)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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